tert-butyl (3S)-3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]pyrrolidine-1-carboxylate
Description
Tert-butyl (3S)-3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a benzimidazole moiety, and a pyrrolidine ring
Properties
IUPAC Name |
tert-butyl (3S)-3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-21(2,3)28-20(27)25-12-11-15(13-25)23-18-9-6-10-19(24-18)26-14-22-16-7-4-5-8-17(16)26/h4-10,14-15H,11-13H2,1-3H3,(H,23,24)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHFLGCIDBLXGY-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=NC(=CC=C2)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2=NC(=CC=C2)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Pyridine Derivative Synthesis: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling Reaction: The benzimidazole and pyridine derivatives are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced via a cyclization reaction, often involving the use of a chiral auxiliary to ensure the correct stereochemistry.
Esterification: Finally, the tert-butyl ester group is introduced through an esterification reaction using tert-butyl alcohol and a strong acid like sulfuric acid or a catalytic amount of p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like ether or THF.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety may yield benzimidazole N-oxides, while reduction of the pyridine ring could lead to piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3S)-3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may serve as a ligand for various receptors or enzymes, making it useful in the study of biochemical pathways and mechanisms. Its ability to interact with biological macromolecules can be leveraged in drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases or conditions, making it a candidate for further pharmacological studies.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]pyrrolidine-1-carboxylate likely involves its interaction with specific molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, while the pyridine ring may interact with nucleic acids or proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3S)-3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]pyrrolidine-1-carboxylate: Unique due to its specific combination of functional groups and stereochemistry.
Benzimidazole derivatives: Commonly used in medicinal chemistry for their biological activity.
Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals.
Pyrrolidine derivatives: Important in the synthesis of natural products and pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its combination of a benzimidazole moiety, a pyridine ring, and a pyrrolidine ring, along with the tert-butyl ester group. This combination provides a distinct set of chemical and biological properties that can be exploited in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
